Cas no 2106860-38-0 (tert-butyl 3-(1-methoxy-1-oxobutan-2-yl)azetidine-1-carboxylate)
tert-butyl 3-(1-methoxy-1-oxobutan-2-yl)azetidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 3-(1-methoxy-1-oxobutan-2-yl)azetidine-1-carboxylate
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- Inchi: 1S/C13H23NO4/c1-6-10(11(15)17-5)9-7-14(8-9)12(16)18-13(2,3)4/h9-10H,6-8H2,1-5H3
- InChI Key: WKWSTQNLXRPSLK-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CC(C(CC)C(OC)=O)C1
tert-butyl 3-(1-methoxy-1-oxobutan-2-yl)azetidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101312-100MG |
tert-butyl 3-(1-methoxy-1-oxobutan-2-yl)azetidine-1-carboxylate |
2106860-38-0 | 95% | 100MG |
¥ 963.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101312-250MG |
tert-butyl 3-(1-methoxy-1-oxobutan-2-yl)azetidine-1-carboxylate |
2106860-38-0 | 95% | 250MG |
¥ 1,537.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101312-500MG |
tert-butyl 3-(1-methoxy-1-oxobutan-2-yl)azetidine-1-carboxylate |
2106860-38-0 | 95% | 500MG |
¥ 2,560.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101312-1G |
tert-butyl 3-(1-methoxy-1-oxobutan-2-yl)azetidine-1-carboxylate |
2106860-38-0 | 95% | 1g |
¥ 3,841.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101312-5G |
tert-butyl 3-(1-methoxy-1-oxobutan-2-yl)azetidine-1-carboxylate |
2106860-38-0 | 95% | 5g |
¥ 11,523.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101312-10G |
tert-butyl 3-(1-methoxy-1-oxobutan-2-yl)azetidine-1-carboxylate |
2106860-38-0 | 95% | 10g |
¥ 19,206.00 | 2023-04-07 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00779343-1g |
tert-butyl 3-(1-methoxy-1-oxobutan-2-yl)azetidine-1-carboxylate |
2106860-38-0 | 98% | 1g |
¥5096.0 | 2023-03-18 | |
| Ambeed | A420495-1g |
tert-butyl 3-(1-methoxy-1-oxobutan-2-yl)azetidine-1-carboxylate |
2106860-38-0 | 98% | 1g |
$742.0 | 2024-04-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101312-100mg |
tert-butyl 3-(1-methoxy-1-oxobutan-2-yl)azetidine-1-carboxylate |
2106860-38-0 | 95% | 100mg |
¥963.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101312-250mg |
tert-butyl 3-(1-methoxy-1-oxobutan-2-yl)azetidine-1-carboxylate |
2106860-38-0 | 95% | 250mg |
¥1538.0 | 2024-04-22 |
tert-butyl 3-(1-methoxy-1-oxobutan-2-yl)azetidine-1-carboxylate Suppliers
tert-butyl 3-(1-methoxy-1-oxobutan-2-yl)azetidine-1-carboxylate Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on tert-butyl 3-(1-methoxy-1-oxobutan-2-yl)azetidine-1-carboxylate
Introduction to Tert-butyl 3-(1-methoxy-1-oxobutan-2-yl)azetidine-1-carboxylate (CAS No. 2106860-38-0)
Tert-butyl 3-(1-methoxy-1-oxobutan-2-yl)azetidine-1-carboxylate, with the CAS number 2106860-38-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of azetidine derivatives, which are known for their diverse biological activities and potential applications in drug development. The presence of a tert-butyl group and an azetidine ring provides unique structural and chemical properties that make this molecule of considerable interest to researchers.
The structure of tert-butyl 3-(1-methoxy-1-oxobutan-2-yl)azetidine-1-carboxylate features a carboxylate functionality at the 1-position of the azetidine ring, which is further substituted with a 1-methoxy-1-oxobutan-2-yl side chain. This specific arrangement of functional groups contributes to the compound's reactivity and its potential utility in synthetic chemistry. The tert-butyl group, in particular, enhances the stability of the molecule and can influence its interactions with biological targets.
In recent years, there has been a growing interest in azetidine derivatives due to their role as key intermediates in the synthesis of various pharmacologically active compounds. The< strong> tert-butyl 3-(1-methoxy-1-oxobutan-2-yl)azetidine-1-carboxylate has been explored in several studies as a building block for more complex molecules. Its unique structural features make it a valuable asset in the development of novel therapeutic agents.
One of the most compelling aspects of this compound is its potential application in the synthesis of protease inhibitors. Proteases are enzymes that play crucial roles in various biological processes, and their inhibition is often a key strategy in drug design. The azetidine ring in tert-butyl 3-(1-methoxy-1-oxobutan-2-yl)azetidine-1-carboxylate can serve as a scaffold for designing molecules that interact with protease active sites. This has led to several investigations into its derivatives as potential leads for antiviral, anticancer, and anti-inflammatory drugs.
Recent research has highlighted the compound's utility in the development of kinase inhibitors. Kinases are another class of enzymes that are frequently targeted in drug discovery due to their involvement in signal transduction pathways. The structural features of tert-butyl 3-(1-methoxy-1-oxobutan-2-yl)azetidine-1-carboxylate, particularly the azetidine ring and the carboxylate group, make it a promising candidate for designing kinase inhibitors. Studies have shown that derivatives of this compound can effectively inhibit certain kinases, leading to potential therapeutic applications.
The synthesis of tert-butyl 3-(1-methoxy-1-oxybutan -2 - yl)azetidine - 1 - carboxy l ate involves multi-step organic reactions that highlight its complexity and synthetic challenge. The introduction of the tert-butyl group and the methoxy-substituted side chain requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed reactions and asymmetric synthesis, have been employed to optimize its production.
The pharmacological properties of this compound have been extensively studied in vitro and in vivo. Initial studies have demonstrated its ability to modulate various biological pathways, including those involved in inflammation and cell proliferation. These findings have opened up new avenues for exploring its potential as a lead compound for drug development.
In conclusion, Tert-butyl 3-(1-methoxy - 1 - oxobutan -2 - yl)azetidine - 1 - carboxy l ate (CAS No. 2106860 -38 -0) is a versatile and intriguing compound with significant potential in pharmaceutical chemistry. Its unique structural features make it a valuable tool for synthetic chemists and a promising candidate for developing novel therapeutic agents. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow even further.
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